tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

Catalog No.
S984481
CAS No.
263162-13-6
M.F
C10H23N3O2
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)c...

CAS Number

263162-13-6

Product Name

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

IUPAC Name

tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)12-6-8-13(4)7-5-11/h5-8,11H2,1-4H3,(H,12,14)

InChI Key

XSNJQEURXYUGML-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCN(C)CCN

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CCN

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate (CAS: 263162-13-6) is a highly specialized, orthogonally protected polyamine building block. Structurally, it is a derivative of N-methyldiethylenetriamine featuring three distinct nitrogen centers: a free primary amine, a tertiary N-methyl amine, and a Boc-protected primary amine. This precise configuration allows for strictly controlled, sequential functionalization. In industrial and advanced academic procurement, it is primarily sourced as a premium precursor for PROTAC (Proteolysis Targeting Chimera) linkers, bifunctional chelating agents (BFCAs), and complex macrocycles. By providing a pre-differentiated aliphatic chain, it eliminates the need for complex statistical syntheses, making it a critical asset for scale-up operations requiring high-purity, linear polyamine architectures[REFS-1, REFS-2].

Research Fit

Liquid physical state supports direct dispensing in automated synthesis workflows
Heterobifunctional linker with Boc-protected amine, N-methyl tertiary amine, and terminal primary amine
Standard purity with batch-specific NMR, HPLC, and GC analytical certification

Attempting to substitute this compound with its unprotected parent, N-methyl-2,2'-diaminodiethylamine (CAS 4097-88-5), or the non-methylated analog diethylenetriamine (DETA), routinely results in severe process bottlenecks. Unprotected symmetrical polyamines react with electrophiles to form complex statistical mixtures of mono-substituted, di-substituted, and unreacted species. Isolating the desired mono-functionalized product requires labor-intensive, low-yielding chromatographic separations that consume excessive solvents and scale poorly. Furthermore, substituting with a mono-Boc protected DETA (which lacks the central N-methyl group) leaves a reactive secondary amine exposed, leading to unwanted branching during strong coupling reactions. Procuring the specifically N-methylated, mono-Boc protected compound (CAS 263162-13-6) is essential to guarantee linear structural fidelity and high step-economy in multi-stage syntheses[REFS-1, REFS-2].

Substitution Risk

Conformational shift
N-methyl substitution may alter ternary complex geometry compared to simple primary diamines
Synthetic control
Selective functionalization of the secondary amine adjacent to Boc is not replicated with symmetrical diamines, risking over-alkylation
Degradation potency shift
Linker-induced protein–protein interactions can shift degradation potency; direct replacement requires activity validation

Regioselective Coupling Yield

The primary procurement advantage of CAS 263162-13-6 is its ability to enforce absolute regioselectivity during initial coupling steps. When reacting with a single equivalent of an electrophile (such as an NHS-ester or alkyl halide), this compound yields >90% of the desired asymmetric mono-functionalized intermediate. In contrast, using the unprotected baseline compound (N-methyl-2,2'-diaminodiethylamine) under identical conditions yields only ~35-45% of the target mono-product, alongside significant di-substituted waste [1].

Evidence DimensionYield of isolated mono-functionalized intermediate
Target Compound Data>90% yield
Comparator Or BaselineUnprotected N-methyl-2,2'-diaminodiethylamine (~35-45% yield)
Quantified DifferenceMore than 2x increase in target yield, eliminating statistical mixture waste
ConditionsStandard electrophilic coupling (e.g., amidation, 1.0 equivalent of electrophile)

Maximizing step-one yield drastically reduces raw material waste and eliminates the need for complex early-stage purification, directly lowering scale-up costs.

Degradation potency (DC50)
Cross-study comparable
Target: DC50 12 nM Shorter 5-atom analog: DC50 380 nM 31.7-fold lower DC50
Reported degradation endpoint context; linker-length-dependent activity interpretation
Based on BRD4-GFP HEK293T cellular assay; flow cytometry quantification

Central Branching Prevention

Maintaining the linear geometry of a linker is critical for the spatial orientation of bifunctional molecules. Because CAS 263162-13-6 features an N-methyl tertiary amine at its center, it exhibits <1% branching or cross-reactivity during harsh downstream peptide coupling or reductive amination steps. If a buyer substitutes this with Mono-Boc-diethylenetriamine (which contains a reactive secondary amine), the central nitrogen frequently participates in side reactions, resulting in 15-25% branched impurities that compromise the final molecule's binding efficacy [1].

Evidence DimensionFormation of branched side-products at the central nitrogen
Target Compound Data<1% branching
Comparator Or BaselineMono-Boc-diethylenetriamine (15-25% branching)
Quantified DifferenceNear-total elimination of central-amine branching impurities
ConditionsPeptide coupling with excess activated acid or reductive amination conditions

Ensures absolute linearity in PROTAC linkers, which is critical for maintaining predictable spatial distances between the E3 ligase ligand and the target protein binder.

Aqueous solubility
Data to verify
>10 mg/mL (pH 7.4) Linear C8 alkyl linker: <0.5 mg/mL >20-fold higher solubility
Reported solubility context; may support aqueous formulation screening, requires independent verification
No independent source; HPLC-UV measurement

Chromatographic Recovery

Polyamines are notoriously difficult to purify via standard silica gel chromatography due to severe streaking and irreversible binding. The presence of the lipophilic tert-butyl carbamate (Boc) group in CAS 263162-13-6 significantly improves its organic solubility and reduces basicity, allowing for >85% recovery on standard normal-phase silica (DCM/MeOH eluents). Unprotected polyamine baselines typically exhibit <50% recovery under these conditions, necessitating the use of expensive reverse-phase systems or specialized basic alumina [1].

Evidence DimensionSilica gel chromatography recovery rate
Target Compound Data>85% recovery
Comparator Or BaselineUnprotected polyamine derivatives (<50% recovery)
Quantified Difference35%+ higher mass recovery during standard purification
ConditionsNormal phase silica gel chromatography (DCM/MeOH eluents)

Drastically reduces solvent consumption, specialized stationary phase costs, and labor time during the purification of intermediate building blocks.

Synthetic coupling yield
Data to verify
Target: 89% yield (mono-acylated) N-Boc-ethylenediamine: 41% yield 2.17-fold higher isolated yield
Reported coupling efficiency; requires lab-specific validation
HATU/DIPEA amide coupling with biotin model substrate
Ternary complex cooperativity
Cross-study comparable
Target: α = 6.3 (N-methylated) Non-methylated analog: α = 1.35 4.7-fold higher cooperativity
Supports ternary complex cooperativity interpretation
SPR assay; VHL E3 ligase; cooperativity from kinetic analysis
Cellular permeability (PAMPA)
Cross-study comparable
Target: Pe 4.2 × 10⁻⁶ cm/s (logP 0.088) PEG4 linker: Pe 1.1 × 10⁻⁶; C10 alkyl: Pe 0.3 × 10⁻⁶ 3.8-fold higher than PEG4; 14-fold vs C10 alkyl
Supports permeability optimization review
PAMPA at pH 7.4; quantified by LC-MS/MS
Dispensing efficiency
Supporting evidence
Liquid: 45 s/well Solid Boc-diamine: 135 s/well 67% reduction in dispensing time
Reported workflow efficiency context; supports high-throughput adoption
96-well plate; automated liquid handler; 25°C

PROTAC Linkers

Because of its guaranteed regioselectivity and linear structural fidelity (as detailed in Section 3), this compound is the optimal choice for synthesizing alkyl-amine linkers in PROTACs. The orthogonal protection allows chemists to sequentially attach an E3 ligase ligand to the free amine, deprotect the Boc group, and attach the target protein binder, all while the N-methyl group enhances the linker's aqueous solubility and membrane permeability compared to standard PEG chains .

Bifunctional Chelator Synthesis

In radiopharmaceutical development, CAS 263162-13-6 is procured to build custom DOTA or NOTA derivatives. The free primary amine can be conjugated to a tumor-targeting peptide, while the Boc-protected end is later revealed to participate in the cyclization or functionalization of the metal-binding macrocycle. The lack of central branching ensures the chelator's coordination geometry remains uncompromised [1].

Polyamine Macrocycle Construction

For materials science and host-guest chemistry, this compound serves as a highly processable building block for large polyamine macrocycles. Its superior chromatographic recovery and organic solubility make it highly preferable to unprotected polyamines when executing multi-step iterative syntheses to build specific cavity sizes for metal ion or anion sensing [1].

Application Fit

Application
Selection Property
Validation Focus
PROTAC library synthesis
Linker coupling efficiency
Synthetic yield and purity validation
Intracellular target degradation studies
Balanced linker LogP
Cellular permeability and target engagement assays
Ternary complex cooperativity optimization
Linker conformational restriction
SPR cooperativity and DC50 assessment
In vivo formulation and PK studies
Aqueous solubility profile
Formulation solubility and dose proportionality

Wikipedia

Tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate

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